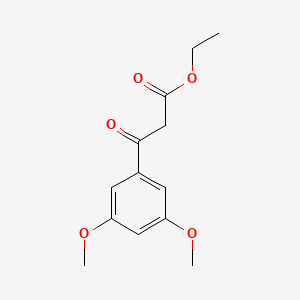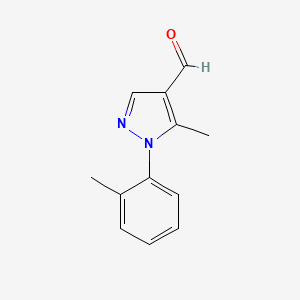
1-(2-Isocyanophenyl)pyrrole
Vue d'ensemble
Description
1-(2-Isocyanophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyrrole ring attached to a phenyl group, which in turn is substituted with an isocyanide group at the ortho position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanophenyl)pyrrole can be synthesized through various methods. One common approach involves the cyclization of 2-isocyanophenylamine with pyrrole under specific reaction conditions. The reaction typically requires a catalyst such as boron trifluoride etherate and is carried out in an organic solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process includes the formation of the isocyanide group followed by its attachment to the pyrrole ring through cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Isocyanophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position due to its high reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under mild conditions.
Major Products Formed:
Oxidation: Pyrrolo[1,2-a]quinoxaline derivatives.
Reduction: 1-(2-Aminophenyl)pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2-Isocyanophenyl)pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials and as a precursor for various chemical syntheses
Mécanisme D'action
The mechanism of action of 1-(2-Isocyanophenyl)pyrrole involves its interaction with specific molecular targets. The isocyanide group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can act as a ligand for various receptors and enzymes, influencing their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-(2-Aminophenyl)pyrrole
- 1-(2-Cyanophenyl)pyrrole
- 1-(2-Nitrophenyl)pyrrole
Uniqueness: 1-(2-Isocyanophenyl)pyrrole is unique due to the presence of the isocyanide group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it a valuable compound for specialized applications in synthetic chemistry and material science .
Propriétés
IUPAC Name |
1-(2-isocyanophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZUWDVESDVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377746 | |
| Record name | 1-(2-isocyanophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350829-07-1 | |
| Record name | 1-(2-isocyanophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)








